molecular formula C12H9N3O2 B1474778 1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1970466-34-2

1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1474778
CAS No.: 1970466-34-2
M. Wt: 227.22 g/mol
InChI Key: TWBGOUVVMXOXFV-UHFFFAOYSA-N
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Description

1-(3-Cyanobenzyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative characterized by a 3-cyanobenzyl group at the N1 position and a carboxylic acid moiety at the C4 position of the imidazole ring. The cyano group (-CN) on the benzyl substituent introduces strong electron-withdrawing properties, which may influence the compound’s solubility, acidity, and reactivity.

Properties

IUPAC Name

1-[(3-cyanophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-5-9-2-1-3-10(4-9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBGOUVVMXOXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 4-Methylimidazole to 1H-imidazole-4-carboxaldehyde

  • Reagents: Chromium trioxide (CrO3), pyridine, titanium dioxide (TiO2), and dichloromethane.
  • Conditions: The reaction is performed by adding chromium trioxide to hydrochloric acid solution, stirring at 40–50°C, followed by dropwise addition of pyridine to form pyridinium chlorochromate (PCC) in situ. TiO2 is added, and 4-methylimidazole in dichloromethane is introduced dropwise, maintaining 40–50°C for 3–4 hours.
  • Outcome: Formation of 1H-imidazole-4-carboxaldehyde with high selectivity.
  • Purification: Filtration, centrifugation, organic layer separation, and reduced pressure distillation.

Oxidation of 1H-imidazole-4-carboxaldehyde to 1H-imidazole-4-carboxylic acid

  • Reagents: Potassium permanganate (KMnO4), dichloromethane.
  • Conditions: The aldehyde is mixed with dichloromethane and heated to 40–50°C; KMnO4 is added and stirred for 3–4 hours.
  • Purification: Filtration, reduced pressure distillation, and recrystallization to obtain high purity 1H-imidazole-4-carboxylic acid.
  • Advantages: Mild conditions, fewer by-products, and high yields.

This method is documented as a straightforward and efficient approach to synthesize the imidazole-4-carboxylic acid intermediate.

Conversion of Esters to Carboxylic Acid: Hydrolysis Step

If the cyanobenzylated imidazole is initially prepared as an ester (e.g., ethyl ester), hydrolysis is required to obtain the carboxylic acid.

Base Hydrolysis of 1H-imidazole-4-carboxylic Acid Ethyl Ester

  • Reagents: Potassium hydroxide solution (1–2% mass fraction).
  • Mass Ratio: Ester to KOH solution approximately 1:2 to 1:2.5.
  • Temperature: Mild, around 25–30°C.
  • Procedure: Stir the ester with KOH solution until reaction completion.
  • Workup: Acidify the reaction mixture with sulfuric acid to pH 1–2, filter to obtain crude acid.
  • Purification: Recrystallization from suitable solvents to yield pure 1H-imidazole-4-carboxylic acid.
  • Yield: High yields reported (e.g., over 90% for related imidazole-4-carboxylic acid synthesis).

This hydrolysis method is efficient and operates under mild conditions, minimizing side reactions.

Catalytic and Alternative Synthetic Routes

Patented methods describe catalytic synthesis of 1H-imidazole-4-carboxylic acid using inorganic salt composite catalysts (barium sulfate, ferric nitrate, iron sulfate) activated by UV irradiation and calcination. This catalyst facilitates the conversion of intermediates such as 2-sulfhydryl-4-imidazole-ethyl formate to the desired acid via multi-step processes involving:

  • Preparation of ethyl formate derivatives.
  • Catalytic transformation under controlled temperature (60–75°C).
  • Hydrolysis under potassium hydroxide conditions.

These methods emphasize environmentally friendly conditions, reduced energy consumption, and high product purity.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Oxidation to 1H-imidazole-4-carboxaldehyde CrO3, pyridine, TiO2, dichloromethane, 40–50°C 40–50 High PCC formed in situ, mild oxidation
Oxidation to 1H-imidazole-4-carboxylic acid KMnO4, dichloromethane, 40–50°C 40–50 High Simple workup, high purity product
N-1 Alkylation with 3-cyanobenzyl bromide 1H-imidazole, 3-cyanobenzyl bromide, MeOH/DCM Room temp 48–68 Stirring for several days, moderate yield
Hydrolysis of ester to acid KOH solution (1–2%), acidification with H2SO4 25–30 >90 Mild conditions, recrystallization
Catalytic synthesis (patent) BaSO4-based catalyst, UV irradiation, calcination 60–75 High Environmentally friendly, scalable

Research Findings and Practical Considerations

  • The oxidation steps to form the carboxylic acid from methyl or hydroxymethyl imidazole derivatives are well-documented and provide high yield and purity with minimal by-products.
  • Alkylation with 3-cyanobenzyl bromide is a reliable method to introduce the cyanobenzyl group, though reaction times can be long to ensure complete conversion.
  • Hydrolysis of esters under mild base conditions is efficient and avoids harsh conditions that could degrade sensitive functional groups.
  • Catalytic methods using inorganic salt composites offer promising green chemistry alternatives, with potential for industrial scale-up.
  • Purification by recrystallization is critical to obtain analytically pure this compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The imidazole ring and the benzyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid exhibits significant anticancer properties. It has been studied as a potential inhibitor of human farnesyltransferase (hFTase), an enzyme involved in cancer cell proliferation. In vitro studies have shown that the compound can inhibit hFTase with an IC50 value of approximately 56 nM, demonstrating promising selectivity and potency against cancer cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives of imidazole compounds can inhibit pro-inflammatory mediators and transcription factors such as NF-κB, suggesting a role in treating inflammatory diseases .

Antimicrobial Activity

The imidazole scaffold is known for its antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and base-catalyzed cyclization reactions. These methods facilitate the generation of structurally diverse derivatives that may enhance biological activity or target specificity .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer effects of imidazole derivatives highlighted the potential of this compound in inhibiting colon cancer cell lines (HT-29 and DLD-1). The compound was found to induce apoptosis through caspase activation, demonstrating its capability to disrupt cancer cell proliferation effectively .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation into the anti-inflammatory mechanisms of imidazole derivatives revealed that compounds similar to this compound could significantly reduce nitric oxide release in macrophages, indicating a pathway for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The cyanobenzyl group can also participate in π-π interactions or hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares 1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid with analogous imidazole-4-carboxylic acid derivatives, focusing on substituent effects and molecular properties:

Compound Name Substituent (N1 Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications References
This compound 3-Cyanobenzyl C₁₂H₁₀N₄O₂ 242.23 g/mol -CN, -COOH High polarity; potential enzyme inhibition N/A
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl C₁₀H₇ClN₂O₂ 222.63 g/mol -Cl, -COOH Enhanced lipophilicity; antimicrobial activity
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Benzyl + nitro at C5 C₁₁H₉N₃O₄ 247.21 g/mol -NO₂, -COOH Reactive nitro group; antitumor potential
1-Phenyl-1H-imidazole-4-carboxylic acid Phenyl C₁₀H₈N₂O₂ 188.18 g/mol -COOH Metal coordination; catalytic applications
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid Pyrimidin-2-yl C₈H₆N₄O₂ 206.16 g/mol Heteroaromatic, -COOH DNA/RNA interaction; antiviral research

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The -CN group in the target compound increases acidity (pKa ~2–3 for -COOH) compared to the -Cl (pKa ~4–5) or phenyl derivatives, enhancing solubility in polar solvents .
  • Biological Activity : Nitro-substituted analogs (e.g., 1-benzyl-5-nitro derivative) exhibit higher reactivity in redox processes, correlating with antitumor activity in preclinical studies . In contrast, the 4-chlorophenyl derivative’s lipophilicity may improve membrane permeability for antimicrobial applications .

Biological Activity

1-(3-Cyanobenzyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of an imidazole ring substituted with a cyanobenzyl group and a carboxylic acid group. This unique structure is pivotal in its interaction with biological targets.

Research indicates that compounds with similar structural features often interact with various enzymes, particularly those involved in metabolic pathways. Notably, xanthine oxidoreductase (XOR) has been identified as a significant target for similar compounds, which can inhibit its catalytic activity. This inhibition can lead to alterations in purine metabolism and oxidative stress responses.

Biological Activity

This compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that imidazole derivatives can inhibit cancer cell proliferation. For instance, imidazole compounds have shown selective cytotoxicity against breast cancer cells (MCF-7), with some derivatives demonstrating IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
  • Xanthine Oxidase Inhibition : Similar compounds have been characterized as non-purine xanthine oxidase inhibitors, indicating potential applications in managing conditions associated with oxidative stress and inflammation .

Anticancer Activity

A study evaluating various imidazole derivatives found that certain compounds exhibited potent anticancer activity against MCF-7 cells. For example, one derivative demonstrated an IC50 value of 7.9 µM, indicating strong activity compared to standard treatments .

Enzyme Inhibition Studies

In vitro assays have shown that related imidazole compounds can effectively inhibit XOR, which plays a crucial role in purine metabolism. The inhibition of XOR has implications for treating gout and other hyperuricemia-related conditions .

Table 1: Biological Activity of Imidazole Derivatives

CompoundTargetActivity (IC50)Reference
Compound AMCF-7 (cancer)7.9 µM
Compound BXOR Inhibition2.5 µM
Compound CAromatase Inhibition0.82 µM
MechanismDescription
Enzyme InhibitionCompounds inhibit XOR leading to reduced oxidative stress
Antitumor ActivitySelective cytotoxicity against cancer cells
Metabolic ModulationAlteration in purine metabolism pathways

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid

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